molecular formula C17H14N6 B5141031 5-Methyl-N-phenyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine

5-Methyl-N-phenyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine

Cat. No.: B5141031
M. Wt: 302.33 g/mol
InChI Key: BVCFKTYDDJTJKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-N-phenyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a triazole ring fused with a pyrimidine ring, which is further substituted with a methyl group, a phenyl group, and a pyridinyl group.

Preparation Methods

The synthesis of 5-Methyl-N-phenyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed by reacting the triazole intermediate with appropriate aldehydes or ketones in the presence of a catalyst.

    Substitution Reactions: The final compound is obtained by introducing the methyl, phenyl, and pyridinyl groups through substitution reactions using reagents such as methyl iodide, phenylboronic acid, and pyridine derivatives.

Industrial production methods may involve the use of microwave-assisted synthesis or continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

5-Methyl-N-phenyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

5-Methyl-N-phenyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-N-phenyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity, or interacts with receptors to modulate cellular signaling pathways. These interactions lead to various biological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities .

Properties

IUPAC Name

5-methyl-N-phenyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6/c1-12-10-15(20-14-7-3-2-4-8-14)23-17(19-12)21-16(22-23)13-6-5-9-18-11-13/h2-11,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCFKTYDDJTJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)NC3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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